molecular formula C11H9NO2 B1425489 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione CAS No. 31267-07-9

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B1425489
CAS No.: 31267-07-9
M. Wt: 187.19 g/mol
InChI Key: GLVMLLRAWVMDQC-UHFFFAOYSA-N
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Description

1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione is a spiro compound, characterized by a unique structure where a cyclopropane ring is fused to an isoquinoline moiety

Scientific Research Applications

1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as high strength and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Mechanism of Action

The mechanism of action of 1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid, 2’,3’-dihydro-, methyl ester
  • 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride

Uniqueness

1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring compounds with specific reactivity and stability.

Properties

IUPAC Name

spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-7-3-1-2-4-8(7)11(5-6-11)10(14)12-9/h1-4H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVMLLRAWVMDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720917
Record name 1'H-Spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31267-07-9
Record name 1'H-Spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
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2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Reactant of Route 3
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Reactant of Route 4
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Reactant of Route 5
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Reactant of Route 6
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

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